4-{[2-(4-chlorophenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-[2-(4-CHLOROPHENYL)-4-HYDROXY-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 4-[2-(4-CHLOROPHENYL)-4-HYDROXY-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrrole core, followed by the introduction of the chlorophenyl and pyridinyl groups. The final steps involve the addition of the sulfonamide group and the necessary functionalization to achieve the desired compound. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Addition: The pyrrole ring can undergo electrophilic addition reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[2-(4-CHLOROPHENYL)-4-HYDROXY-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other sulfonamides and pyrrole derivatives. Compared to these compounds, 4-[2-(4-CHLOROPHENYL)-4-HYDROXY-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Similar compounds include:
Pyridine derivatives: Known for their antimicrobial and antiviral activities.
Quinoline derivatives: Utilized in medicinal chemistry for their therapeutic properties.
Other sulfonamides: Explored for their antimicrobial and anticancer activities.
Properties
Molecular Formula |
C25H22ClN3O5S |
---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
4-[(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H22ClN3O5S/c1-28(2)35(33,34)20-11-7-18(8-12-20)23(30)21-22(17-5-9-19(26)10-6-17)29(25(32)24(21)31)15-16-4-3-13-27-14-16/h3-14,22,30H,15H2,1-2H3/b23-21+ |
InChI Key |
KETCDLSGKRTAAQ-XTQSDGFTSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)/O |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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